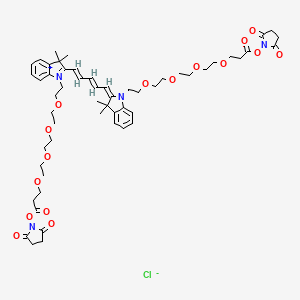

Bis-(N,N'-PEG4-NHS ester)-Cy5

説明

特性

分子式 |

C55H73ClN4O16 |

|---|---|

分子量 |

1081.6 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride |

InChI |

InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

WEBFOGFOTIHXBB-UHFFFAOYSA-M |

異性体SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5 for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional, fluorescent crosslinking agent. It is designed for researchers, scientists, and drug development professionals who utilize fluorescent probes for biomolecule labeling, detection, and the study of molecular interactions. This document details the physicochemical properties, mechanism of action, and key applications of this reagent. Furthermore, it offers detailed experimental protocols for its use in protein labeling and crosslinking, and presents a conceptual workflow for its application in studying protein-protein interactions, visualized with a Graphviz diagram.

Introduction

This compound is a sophisticated chemical probe that integrates a bright, far-red cyanine (B1664457) dye (Cy5) with a bifunctional crosslinking architecture. The molecule features two N-hydroxysuccinimide (NHS) ester groups, making it reactive towards primary amines present on biomolecules such as proteins and oligonucleotides. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances its aqueous solubility, minimizing aggregation and non-specific binding, which is often a challenge with cyanine dyes.[1] This unique combination of features makes it a valuable tool for a range of applications, from simple fluorescent labeling to more complex studies of protein-protein interactions and the creation of well-defined bioconjugates.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is largely determined by its chemical and photophysical characteristics. This compound exhibits properties that make it well-suited for biological applications, particularly in environments where background fluorescence is a concern.

| Property | Value | Reference |

| Molecular Formula | C55H73ClN4O16 | [2] |

| Molecular Weight | ~1081.7 g/mol | [2] |

| CAS Number | 2107273-48-1 | [2] |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | Estimated 0.07 - 0.2 | [3] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage | -20°C, desiccated and protected from light |

Note on Quantum Yield: The quantum yield for the non-PEGylated Cy5-NHS ester is reported to be approximately 0.2.[3] PEGylation can sometimes lead to a decrease in quantum yield, with a similar PEGylated Cy5 derivative reported to have a quantum yield of 0.07.[3] The actual value for this specific compound may lie within this range.

Mechanism of Action

The reactivity of this compound is conferred by its two NHS ester groups. These groups react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) under mild basic conditions (pH 7.2-8.5) to form stable amide bonds. The reaction releases N-hydroxysuccinimide as a byproduct. The bifunctional nature of the molecule allows for the crosslinking of two amine-containing molecules or the labeling of a single molecule at two different sites, provided the steric conditions are favorable.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications.

General Protein Labeling

This protocol describes the labeling of a single protein with this compound. Depending on the molar ratio, this may result in the labeling of one or two primary amines on the same protein molecule.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).

Protein-Protein Crosslinking

This protocol outlines a hypothetical workflow for using this compound to crosslink two interacting proteins and confirm the interaction.

Materials:

-

Purified Protein A and Protein B

-

This compound

-

Reaction and quenching buffers as in 4.1.

-

SDS-PAGE reagents

-

Fluorescence imaging system

Procedure:

-

Incubate Interacting Proteins: Mix Protein A and Protein B in a suitable interaction buffer at concentrations that favor complex formation. Incubate for 30-60 minutes.

-

Prepare Dye Stock Solution: As described in 4.1.2.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dye stock solution to the protein mixture.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Quenching: Stop the reaction as described in 4.1.5.

-

Analysis by SDS-PAGE:

-

Run a sample of the reaction mixture on an SDS-PAGE gel.

-

Visualize the gel using a fluorescence scanner with excitation and emission settings appropriate for Cy5. A band corresponding to the molecular weight of the Protein A-Protein B-Cy5 conjugate should be visible.

-

Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

-

References

Bis-(N,N'-PEG4-NHS ester)-Cy5 chemical structure

An In-depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sophisticated bifunctional, amine-reactive fluorescent labeling reagent. This molecule integrates three key components: a central Cyanine 5 (Cy5) fluorophore, two hydrophilic polyethylene (B3416737) glycol (PEG4) spacers, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups. The Cy5 core provides a strong, photostable signal in the far-red region of the spectrum, a range known for minimal autofluorescence in biological samples.[1][2] The dual NHS esters enable the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.[3][4][5] The hydrophilic PEG4 linkers enhance the water solubility of the entire compound, which is beneficial for bioconjugation reactions in aqueous buffer systems.[6]

This combination of features makes this compound a versatile tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the study of protein-protein interactions.[3][6]

Chemical Structure and Physicochemical Properties

The molecule consists of a central Cy5 dye, flanked on both sides by a PEG4 linker, which is in turn terminated by an NHS ester group. This symmetrical, bifunctional design allows for the crosslinking of two separate amine-containing molecules or the labeling of multiple sites on a single molecule.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₅H₇₃ClN₄O₁₆ | [6][7][8] |

| Molecular Weight | ~1081.7 g/mol | [6][7] |

| Excitation Maximum (λex) | 649 nm | [6][9] |

| Emission Maximum (λem) | 667 nm | [6][9] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [6] |

| Purity | ≥98% | [6][8] |

| Solubility | Water, DMSO, DMF, DCM | [6] |

| Storage Conditions | -20°C, protect from light | [6] |

Mechanism of Action: Amine-Reactive Chemistry

The utility of this reagent is centered on the reactivity of its terminal N-hydroxysuccinimide (NHS) esters. NHS esters are highly efficient electrophilic groups that readily react with nucleophilic primary amines (—NH₂), which are abundantly found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[3][10]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester.[3][11] This results in the formation of a highly stable amide bond and the release of NHS as a leaving group.[10][11] This covalent linkage is resistant to hydrolysis under typical physiological conditions, ensuring the stability of the resulting conjugate.[3] The reaction is highly dependent on pH, with optimal efficiency occurring in slightly alkaline conditions (pH 7.2–8.5), where the target amine groups are deprotonated and thus more nucleophilic.[3][12][13]

Experimental Protocols

The following is a generalized protocol for labeling a protein with this compound. The exact amounts and molar ratios should be optimized for each specific application.

Required Materials

-

This compound

-

High-quality, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein or other amine-containing biomolecule

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers with primary amines like Tris or glycine.[10][12]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin column.

Reagent Preparation

-

Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[14] Ensure the protein solution is free of ammonium (B1175870) ions or amine-containing stabilizers.[14]

-

Dye Solution: Immediately before use, prepare a stock solution of this compound by dissolving it in high-quality DMSO or DMF.[11][12] The dye is susceptible to hydrolysis, so fresh preparation is critical.[14]

Labeling Procedure

-

Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of dye to protein is a common starting point for optimization.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][12]

-

(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS ester.

Purification

-

Separate the labeled protein conjugate from unreacted dye and the NHS byproduct. Size-exclusion chromatography is the most common and effective method for proteins.[12]

-

Monitor the column fractions by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5 dye).

-

Pool the fractions containing the labeled protein.

-

Determine the degree of labeling (DOL) via spectrophotometry.

Summary of Reaction Parameters

| Parameter | Recommended Condition | Notes |

| pH | 7.2 - 8.5 | Critical for amine reactivity and minimizing NHS ester hydrolysis.[3][10] |

| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines.[12][14] |

| Solvent for Dye | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[11][12] |

| Reaction Time | 0.5 - 4 hours at RT, or overnight at 4°C | Longer times may be needed but can increase hydrolysis.[10][12] |

| Temperature | Room Temperature or 4°C | Lower temperature can reduce non-specific binding and hydrolysis.[10] |

Example Experimental Workflow

The following diagram illustrates a typical workflow for a protein labeling experiment, from initial preparation to final characterization of the conjugate.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. goldbio.com [goldbio.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. abpbio.com [abpbio.com]

- 5. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]

- 6. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]

- 7. Bis-(N,N'-NHS-PEG4)-Cy5 | C55H73ClN4O16 | CID 156597094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bis-(N,N'-NHS-PEG4)-Cy5 Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 9. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. glenresearch.com [glenresearch.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. interchim.fr [interchim.fr]

- 14. genecopoeia.com [genecopoeia.com]

Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a fluorescent labeling reagent. It covers its chemical and physical properties, and detailed experimental protocols for its application in bioconjugation, with a focus on its relevance in research and drug development.

Core Properties and Specifications

This compound is a cyanine-based fluorescent dye functionalized with two N-hydroxysuccinimide (NHS) ester groups via a polyethylene (B3416737) glycol (PEG) spacer. This bifunctional nature allows for the crosslinking of amine-containing molecules. The Cy5 fluorophore emits in the far-red spectrum, a region often favored for biological imaging due to reduced background fluorescence from cellular components. The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous buffers.[1]

| Property | Value |

| Molecular Weight | 1081.7 g/mol [1] (also cited as 1081.6 g/mol [2][3]) |

| Molecular Formula | C55H73ClN4O16[1][2][3] |

| Purity | ≥98%[1][3] |

| Excitation Maximum | 649 nm[1] |

| Emission Maximum | 667 nm[1] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹[1] |

| Solubility | Water, DMSO, DMF, DCM[1] |

| Storage | -20°C, desiccated, protected from light[1] |

Applications in Research and Drug Development

The primary application of this compound is the fluorescent labeling of biomolecules containing primary amines, such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[4] The resulting fluorescently tagged molecules are valuable tools in a variety of research and drug development applications, including:

-

Immunoassays: Labeled antibodies can be used for sensitive detection of antigens in techniques like flow cytometry and immunofluorescence microscopy.[5]

-

In Vivo Imaging: The far-red emission of Cy5 is suitable for deep-tissue imaging with minimal autofluorescence.

-

Drug Design and Delivery: Fluorescently labeling drug candidates or delivery vehicles allows for the tracking of their biodistribution and cellular uptake.[1]

Experimental Protocols

The following is a generalized protocol for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Reagent Preparation

-

Antibody/Protein Solution: The protein should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5] If the buffer contains interfering substances like Tris or BSA, the protein must be purified prior to labeling, for example, by dialysis against PBS.[5][6]

-

Reaction Buffer: A buffer with a pH of 8.0-9.0 is optimal for the labeling reaction.[5] Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) at the appropriate pH.[5][7]

-

Dye Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF, typically at a concentration of 10 mg/mL.[5][8] This solution should be prepared fresh immediately before use.[5]

Labeling Reaction

-

pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of the reaction buffer (e.g., 10 µL of 1 M sodium bicarbonate per 100 µL of protein solution).[5]

-

Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio.[5]

-

Reaction Incubation: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for at least 1 hour at room temperature or overnight on ice, protected from light.[7][9]

Purification of the Conjugate

After the incubation period, it is crucial to remove any unconjugated dye. This is typically achieved using size-exclusion chromatography, such as a spin desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO).[5]

Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (around 650 nm for Cy5).[5] An optimal DOL for antibodies is typically between 2 and 7.[5]

Visualized Workflows and Reactions

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a biomolecule with this compound.

Caption: General workflow for labeling biomolecules with this compound.

Amine-Reactive Labeling Chemistry

The core of the labeling process is the reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and a primary amine on the target biomolecule. This reaction forms a stable amide bond.

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

References

- 1. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]

- 2. Bis-(N,N'-NHS-PEG4)-Cy5 | C55H73ClN4O16 | CID 156597094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis-(N,N'-NHS-PEG4)-Cy5 Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. abpbio.com [abpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. interchim.fr [interchim.fr]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. acebiolab.com [acebiolab.com]

An In-depth Technical Guide on the Core Mechanism of Action of Bis-(N,N'-PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a homobifunctional crosslinking and fluorescent labeling reagent. Its unique structure, comprising two amine-reactive N-hydroxysuccinimide (NHS) esters and a central Cyanine 5 (Cy5) fluorophore connected by polyethylene (B3416737) glycol (PEG) spacers, enables covalent conjugation to biomolecules. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and biological processes.

Core Mechanism of Action

The fundamental mechanism of action of this compound is centered on the reactivity of its terminal NHS esters towards primary amines. This reaction, a nucleophilic acyl substitution, forms stable amide bonds, thereby covalently linking the Cy5-PEG scaffold to the target biomolecule(s).

The Amine-Reactive Chemistry of NHS Esters

N-hydroxysuccinimide esters are highly reactive towards the unprotonated aliphatic amine groups found in biomolecules. The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.

The reaction proceeds as follows:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group.

-

Stable Amide Bond Formation: A stable and effectively irreversible amide bond is formed between the reagent and the biomolecule.

This reaction is most efficient at a slightly alkaline pH (7.2-8.5), which facilitates the deprotonation of the primary amines, enhancing their nucleophilicity. However, a competing hydrolysis reaction, where water attacks the NHS ester, also increases with pH. Therefore, careful control of the reaction pH is crucial for optimal conjugation efficiency.

Molecular Structure and Properties

The structure of this compound incorporates three key functional components: the Cy5 fluorophore, the PEG4 spacers, and the two NHS esters.

| Component | Function |

| Cy5 Fluorophore | Provides a strong fluorescent signal in the far-red region of the spectrum, minimizing background autofluorescence from biological samples. |

| PEG4 Spacers | The hydrophilic polyethylene glycol chains increase the solubility of the reagent and the resulting conjugate in aqueous buffers, reducing aggregation and improving biocompatibility. |

| Bis-NHS Esters | The two terminal N-hydroxysuccinimide esters allow for the covalent crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single molecule. |

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C55H73ClN4O16 | PubChem CID: 156597094[1] |

| Molecular Weight | 1081.6 g/mol | PubChem CID: 156597094[1] |

| Excitation Maximum (λex) | ~646 nm | BroadPharm (for Cy5-NHS ester)[2] |

| Emission Maximum (λem) | ~662 nm | BroadPharm (for Cy5-NHS ester)[2] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | BroadPharm (for Cy5-NHS ester)[2] |

| Fluorescence Quantum Yield (Φ) | ~0.2 (for Cy5-NHS ester) | BroadPharm (for Cy5-NHS ester)[2] |

| Fluorescence Quantum Yield (Φ) | ~0.28 (for diSulfo-Cy5 NHS Ester) | BroadPharm[3] |

Note: Spectroscopic data is for a closely related mono-functional Cy5-NHS ester and a di-sulfo Cy5 NHS ester, and should be considered as an approximation for the bifunctional PEGylated molecule.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a range of applications:

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, this reagent can stabilize transient interactions, allowing for their identification and characterization by techniques such as SDS-PAGE and mass spectrometry.

-

Fluorescent Labeling: The central Cy5 dye allows for the fluorescent labeling of proteins, antibodies, and other biomolecules for use in applications like fluorescence microscopy, flow cytometry, and immunoassays.

-

Intramolecular Crosslinking: At low protein concentrations and high reagent concentrations, intramolecular crosslinking can be favored, providing information about protein conformation and domain organization.

Experimental Protocols

The following are generalized protocols for protein labeling and crosslinking using this compound. Optimization will be required for specific applications.

General Considerations

-

Buffer Selection: Use an amine-free buffer at a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS esters.

-

Reagent Preparation: this compound is susceptible to hydrolysis. Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.

-

Molar Ratio: The molar ratio of the crosslinker to the protein will influence the extent of labeling and the balance between intramolecular and intermolecular crosslinking. A 10- to 50-fold molar excess of the reagent over the protein is a common starting point.

Protocol for Protein Labeling/Crosslinking

-

Protein Preparation: Prepare the protein to be labeled in the chosen amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Dissolution: Immediately prior to use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction Incubation: Add the desired molar excess of the dissolved reagent to the protein solution while gently vortexing. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.

-

Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

Analysis of Crosslinked Products

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE. Intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to protein dimers, trimers, etc. The fluorescent Cy5 tag allows for in-gel fluorescence scanning before staining with traditional protein stains.

-

Mass Spectrometry: For detailed analysis of crosslinked sites, the protein bands of interest can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry. Specialized software can then be used to identify the crosslinked peptides.

Visualizing the Mechanism and Workflows

Signaling Pathway: NHS Ester Reaction with Primary Amines

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental Workflow: Protein Crosslinking and Analysis

References

Technical Guide: Storage, Stability, and Handling of Bis-(N,N'-PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the storage, stability, and handling of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional fluorescent labeling reagent. Understanding these critical parameters is vital for ensuring the integrity and performance of the reagent in bioconjugation, drug development, and various research applications.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at the termini of a polyethylene (B3416737) glycol (PEG) spacer, which is attached to a Cyanine 5 (Cy5) fluorophore. The NHS esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, while the Cy5 moiety allows for sensitive fluorescent detection in the far-red spectrum. The PEG4 linker enhances water solubility and can reduce aggregation of the conjugated biomolecules.

Storage and Handling Recommendations

Proper storage and handling are paramount to prevent degradation and ensure the reactivity of this compound.

Key Storage and Handling Parameters:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or colder. | Minimizes the rate of chemical degradation, including hydrolysis of the NHS esters. |

| Moisture | Store in a desiccated environment. Avoid repeated opening and closing of the container. | The NHS ester groups are highly susceptible to hydrolysis in the presence of water. |

| Light | Protect from light. | The Cy5 fluorophore is susceptible to photobleaching upon exposure to light. |

| Inert Atmosphere | For optimal long-term stability, consider purging the vial with an inert gas like argon or nitrogen before sealing. | Displaces moisture and oxygen, further protecting the NHS esters and the Cy5 dye. |

Handling Solid Reagent: Before opening the vial, it is crucial to allow it to equilibrate to room temperature. This prevents moisture from the air from condensing onto the cold solid, which would lead to rapid hydrolysis of the NHS esters.

Preparing Stock Solutions: Stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). It is highly recommended to prepare fresh solutions for each experiment as the stability of NHS esters in solution is limited, even at low temperatures. If a stock solution must be stored, it should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C under an inert atmosphere.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of the NHS esters and the photostability of the Cy5 dye.

Hydrolysis of NHS Esters

The most significant degradation pathway for this molecule is the hydrolysis of the N-hydroxysuccinimide esters. This reaction converts the amine-reactive NHS ester into a non-reactive carboxylic acid, rendering the crosslinker ineffective for conjugation.

The rate of hydrolysis is highly dependent on pH and temperature.

Table of NHS Ester Half-life in Aqueous Solution:

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | ~10 minutes |

Data is generalized for NHS esters and may vary slightly for this specific molecule.

dot

Figure 1. Primary degradation pathway of this compound via hydrolysis.

Photostability of Cy5

The Cy5 fluorophore is susceptible to photobleaching, which is the irreversible destruction of its fluorescent properties upon exposure to excitation light. This can lead to a decrease in signal intensity during fluorescence imaging experiments. The use of antifade reagents in imaging buffers can help to mitigate photobleaching.

Stability of the PEG Linker

Polyethylene glycol linkers are generally stable under physiological conditions. However, under harsh conditions such as strong acids or bases, or in the presence of reactive oxygen species, the ether bonds of the PEG chain can be susceptible to cleavage. For most standard bioconjugation and imaging applications, degradation of the PEG4 linker is not a primary concern.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring the integrity of the NHS esters and the fluorescent properties of the Cy5 dye over time under various conditions.

Protocol for Assessing NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This method is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected by an increase in absorbance at 260 nm.

Materials:

-

This compound

-

Amine-free buffer at desired pH (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)

-

Anhydrous DMSO or DMF

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution into the amine-free aqueous buffer at the desired pH to a final concentration suitable for absorbance measurements.

-

Immediately measure the initial absorbance spectrum (220-700 nm) at time zero.

-

Incubate the solution under the desired storage conditions (e.g., 4°C, room temperature).

-

At various time points, measure the absorbance spectrum.

-

Monitor the increase in absorbance at 260 nm (due to NHS release) and any changes in the Cy5 absorbance peak (~650 nm).

-

The rate of hydrolysis can be determined by the rate of increase in absorbance at 260 nm.

dot

Figure 2. Workflow for assessing NHS ester hydrolysis via UV-Vis spectrophotometry.

Protocol for Assessing NHS Ester Activity via Amine Reactivity Assay

This functional assay determines the remaining amine-reactive capacity of the reagent after storage.

Materials:

-

Stored this compound

-

A model amine-containing molecule (e.g., a small peptide with a single lysine, or a simple primary amine like n-butylamine)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

HPLC system with a suitable column (e.g., C18) and detectors (UV-Vis and fluorescence)

Procedure:

-

Prepare a solution of the stored this compound.

-

Prepare a solution of the model amine in the reaction buffer.

-

Mix the reagent and the amine at a defined molar ratio.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes at room temperature).

-

Quench the reaction by adding the quenching solution.

-

Analyze the reaction mixture by HPLC.

-

Quantify the amount of conjugated product, unreacted amine, and hydrolyzed reagent.

-

Compare the conjugation efficiency to that of a freshly prepared reagent to determine the loss of activity.

dot

Figure 3. Logical flow for the amine reactivity assay to determine functional stability.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation and related fields. The primary route of degradation is the hydrolysis of the NHS esters, which is accelerated by moisture and alkaline pH. Proper storage at -20°C in a desiccated, dark environment is essential. For quantitative assessment of stability, a combination of spectrophotometric and chromatographic methods can provide a comprehensive understanding of the reagent's integrity over time. By adhering to the guidelines presented in this technical guide, researchers can ensure the optimal performance and reproducibility of their experiments involving this compound.

The Pivotal Role of the PEG4 Linker in Bis-(N,N'-PEG4-NHS ester)-Cy5: A Technical Guide

This guide provides an in-depth analysis of the tetraethylene glycol (PEG4) linker as a core component of the homobifunctional crosslinker, Bis-(N,N'-PEG4-NHS ester)-Cy5. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties, functional advantages, and experimental considerations of employing this reagent in bioconjugation.

Introduction to the PEG4 Linker in Bioconjugation

In the landscape of bioconjugation, the choice of a chemical linker to connect molecules to proteins, antibodies, or other biologics is a critical design decision.[1] This linker profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—have become a cornerstone technology.[1][2] Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The this compound reagent integrates two PEG4 linkers with a central Cyanine 5 (Cy5) fluorescent dye, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This architecture allows for the crosslinking of molecules containing primary amines, with the embedded Cy5 dye enabling fluorescent detection and quantification.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads are inherently hydrophobic.[3] This poor water solubility can lead to aggregation, which can reduce efficacy and increase the risk of an immune response.[3] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][4]

-

Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration shell around the bioconjugate.[1][4] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1][5] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

-

Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1][] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]

-

Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules.[1][7] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1]

Quantitative Data

The properties of the PEG4 linker and the Cy5 dye are summarized below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| PEG4 Linker | ||

| Chemical Structure | -(CH₂CH₂O)₄- | [1] |

| Approximate Length | 1.4 nm | [1][8] |

| Molecular Weight | 176.19 g/mol | |

| Cy5 Dye | ||

| Excitation Maximum | ~649-651 nm | [9][10] |

| Emission Maximum | ~670 nm | [9][10] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [11] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling and purification.

Protein Labeling with this compound

This protocol details the conjugation of the NHS ester-functionalized linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[12][13]

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[14]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[14][15]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Buffer Exchange : Ensure the protein solution is free of amine-containing buffers like Tris or glycine, as these will compete with the labeling reaction.[13][16] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

Prepare Dye Solution : Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[12]

-

Labeling Reaction : Add the dye stock solution to the protein solution at a desired molar ratio (e.g., 10:1 dye to protein).[12] The optimal ratio may need to be determined empirically.[12]

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13][15]

-

Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Purification of the Labeled Protein

It is critical to remove unconjugated dye from the labeled protein to avoid high background signals in downstream applications.[17]

Method 1: Spin Column/Gel Filtration

This is a rapid method suitable for small sample volumes.[17]

-

Column Equilibration : Equilibrate a gel filtration spin column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[13][17]

-

Sample Loading : Load the quenched reaction mixture onto the center of the resin bed.[17]

-

Elution : Centrifuge the column according to the manufacturer's instructions. The purified, labeled protein will be in the eluate, while the free dye remains in the column resin.[17]

Method 2: Size-Exclusion Chromatography (SEC)

SEC provides a higher resolution separation and is suitable for larger sample volumes.

-

System Equilibration : Equilibrate an SEC column with a suitable mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).[18]

-

Sample Injection : Inject the quenched reaction mixture onto the column.

-

Fraction Collection : Collect the fractions corresponding to the high molecular weight protein-dye conjugate, separating them from the low molecular weight free dye.

Characterization of the Conjugate

Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, should be determined.[17]

-

Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[17]

-

Calculate Concentrations :

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm.

-

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

-

Calculate DOL : DOL = Dye Concentration / Protein Concentration

An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Conclusion

The PEG4 linker within the this compound reagent offers a powerful combination of properties for bioconjugation. Its discrete length, hydrophilicity, and flexibility are key to overcoming common challenges in the development of complex biologics, such as poor solubility, aggregation, and immunogenicity.[1][3] By providing a well-defined spacer, the PEG4 linker enhances the stability and pharmacokinetic properties of conjugates, ultimately contributing to a wider therapeutic window.[18][19] The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for the successful application of this technology in creating next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. purepeg.com [purepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 11. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. interchim.fr [interchim.fr]

- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5 for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a homobifunctional, fluorescent crosslinking agent. It details the chemistry, protocols, and applications of this reagent for the covalent labeling and study of primary amines in biomolecules, with a particular focus on protein-protein interactions within signaling pathways.

Introduction to this compound

This compound is a powerful tool in chemical biology and proteomics. It features two N-hydroxysuccinimide (NHS) ester functional groups, which readily react with primary amines (such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. The molecule incorporates a Cy5 fluorophore, a bright, far-red fluorescent dye, enabling sensitive detection and visualization of labeled molecules. A polyethylene (B3416737) glycol (PEG4) spacer arm enhances water solubility and reduces steric hindrance.

The bifunctional nature of this reagent allows for the crosslinking of proteins in close proximity, making it invaluable for studying protein-protein interactions, mapping protein complexes, and providing distance constraints for structural biology.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C55H73ClN4O16 | [1] |

| Molecular Weight | 1081.7 g/mol | [1] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1] |

| Target Functional Group | Primary amines (-NH₂) | [2] |

| Spacer Arm | PEG4 (Polyethylene glycol, 4 units) | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

Reaction Mechanism

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

Experimental Protocols

Below are detailed protocols for in vitro protein crosslinking and cell surface labeling. These should be considered as starting points and may require optimization for specific applications.

In Vitro Protein Crosslinking

This protocol is suitable for studying interactions between purified proteins or within a protein complex.

Materials:

-

Purified protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column or dialysis cassette for purification.

Protocol:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 8.0-8.5.[3] If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with an appropriate buffer.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring, protected from light.

-

Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.

-

Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Analysis: The crosslinked, fluorescently labeled protein can be analyzed by SDS-PAGE, mass spectrometry, or fluorescence-based assays.

Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

-

Cultured cells in suspension or adherent.

-

Amine-free buffer (e.g., PBS, pH 8.0).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Cell lysis buffer.

Protocol:

-

Cell Preparation: Wash the cells twice with ice-cold, amine-free PBS to remove any amine-containing media. Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate for 30 minutes at room temperature or on ice to minimize internalization of the reagent.

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.

-

Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol for downstream analysis such as immunoprecipitation and Western blotting.

Data Presentation: Key Experimental Parameters

The following table summarizes key quantitative parameters for successful labeling experiments.

| Parameter | Recommended Range/Value | Notes | Reference(s) |

| Reaction pH | 8.0 - 9.0 (Optimal ~8.3-8.5) | Balances amine reactivity with NHS ester hydrolysis.[2][3] | [2][3] |

| Molar Excess of Dye:Protein | 10:1 to 50:1 (for crosslinking) | Should be optimized for each specific protein and application. | [4] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. | [3] |

| Reaction Time | 30 - 60 minutes at room temperature, or 2 hours at 4°C | Longer incubation times may be required for less reactive proteins. | [4] |

| Solvents for Stock Solution | Anhydrous DMSO or DMF | Ensure the solvent is free of amines and water to prevent degradation of the NHS ester. | [3] |

| Quenching Reagent | 20 - 50 mM Tris or Glycine | Competes with the target protein for any remaining active NHS esters. | [2] |

Case Study: Investigating EGFR Dimerization

A key application for fluorescently labeled biomolecules is the study of receptor dimerization in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While direct crosslinking with this compound can be used to capture EGFR dimers, an alternative approach involves labeling the ligand (EGF) to monitor receptor dynamics.

EGFR Signaling Pathway Overview

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Upon binding its ligand, EGF, the receptor undergoes a conformational change, dimerizes, and autophosphorylates its cytoplasmic tyrosine residues. These phosphorylated sites serve as docking stations for downstream signaling proteins, initiating cascades such as the RAS-MAPK and PI3K-AKT pathways.

Experimental Workflow: Single-Molecule Imaging of EGFR Dimerization

This workflow outlines how a fluorescently labeled ligand can be used to study EGFR dimerization on the cell surface using Total Internal Reflection Fluorescence (TIRF) microscopy.

Conclusion

This compound is a versatile and powerful reagent for the fluorescent labeling and crosslinking of primary amines in biomolecules. Its bifunctional nature, combined with the favorable properties of the Cy5 fluorophore and PEG spacer, makes it an ideal tool for investigating protein-protein interactions, mapping protein complexes, and studying the dynamics of signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this reagent in their studies, ultimately contributing to a deeper understanding of complex biological processes.

References

- 1. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]

- 2. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Bis-(N,N'-PEG4-NHS ester)-Cy5

For researchers, scientists, and drug development professionals, the use of fluorescent labeling reagents is a cornerstone of modern molecular and cellular analysis. Among these, cyanine (B1664457) dyes, such as Cy5, offer bright and photostable signals in the far-red spectrum, minimizing background autofluorescence from biological samples.[1] The bifunctional nature of Bis-(N,N'-PEG4-NHS ester)-Cy5, with two amine-reactive N-hydroxysuccinimide (NHS) esters, makes it a versatile tool for crosslinking and labeling proteins, peptides, and other amine-containing molecules.[2] This guide provides a comprehensive overview of the safe handling, storage, disposal, and experimental application of this powerful reagent.

Chemical and Physical Properties

This compound is a complex molecule comprising a central Cy5 fluorophore linked to two polyethylene (B3416737) glycol (PEG) chains, each terminated with an NHS ester. The PEG linkers enhance water solubility and reduce the potential for aggregation of labeled biomolecules.[2]

| Property | Value |

| Molecular Formula | C₅₅H₇₃ClN₄O₁₆ |

| Molecular Weight | 1081.65 g/mol |

| Excitation Maximum (λex) | ~646 - 650 nm |

| Emission Maximum (λem) | ~662 - 670 nm |

| Appearance | Blue solid |

| Solubility | Soluble in water, DMSO, and DMF |

Hazard Identification and Safety Precautions

While the hazards of this specific compound have not been exhaustively studied, the available safety data for Cy5 NHS esters indicates that it should be handled with care in a laboratory setting.[3][4]

Hazard Classification:

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | May cause an allergic skin reaction. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure safety.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are mandatory.

-

Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a dust mask or respirator is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the reagent and prevent accidental exposure.

Storage:

-

Store the vial at -20°C, protected from light and moisture.[1]

-

Keep the container tightly sealed.

-

Before opening, allow the vial to warm to room temperature to prevent condensation, as the NHS ester is moisture-sensitive.[2]

Handling:

-

Handle the compound in a well-ventilated area, preferably a chemical fume hood.

-

Avoid generating dust when working with the solid form.

-

For preparing solutions, dissolve the reagent in anhydrous DMSO or DMF immediately before use.[2] Stock solutions are not recommended due to the hydrolysis of the NHS ester in the presence of moisture.[2]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of the intensely colored dye and to neutralize any potential hazards.

For Small Spills:

-

Wear appropriate PPE.

-

Cover the spill with an absorbent material (e.g., paper towels, vermiculite).

-

Gently sweep the absorbed material into a designated waste container.

-

Decontaminate the area with a 10% bleach solution, followed by a thorough rinse with water. For surfaces sensitive to bleach, 70% ethanol (B145695) can be used.[7][8]

For Large Spills:

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation.

-

Follow the same procedure as for small spills, using appropriate spill control materials.

-

Contact your institution's environmental health and safety department for guidance.

Decontamination of Laboratory Equipment:

-

Immerse contaminated glassware and equipment in a 10% bleach solution for at least 30 minutes.[7]

-

Rinse thoroughly with water to remove any residual bleach.

-

For sensitive equipment, wipe down surfaces with a solution of mild detergent and water, followed by a rinse with deionized water.

Waste Disposal

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

-

Solid Waste: Collect unused solid reagent and contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for chemical waste disposal.

-

Liquid Waste: Collect all solutions containing the dye in a designated, sealed waste container. Do not pour down the drain.[4] The NHS ester can be hydrolyzed and inactivated by adding a quenching buffer, such as Tris or glycine (B1666218), before disposal.[2] For larger quantities of dye waste, chemical treatments such as oxidation with hydrogen peroxide or coagulation may be considered to decolorize the waste before disposal, in accordance with local regulations.[9]

Experimental Protocols

The bifunctional nature of this compound allows for its use in crosslinking applications, such as studying protein-protein interactions or stabilizing protein complexes. It can also be used to label molecules with primary amines.

General Protein Crosslinking Protocol

This protocol provides a general guideline for crosslinking proteins in solution. The optimal conditions may need to be determined empirically.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the chosen reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.

-

Crosslinking Reaction: Add the crosslinker solution to the protein solution to achieve the desired final concentration (a 10-50 fold molar excess of the crosslinker to protein is a common starting point).[10]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

-

Purification: Remove excess crosslinker and byproducts by desalting chromatography or dialysis.

Cell Surface Labeling Protocol

This protocol is for labeling primary amines on the surface of living cells.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Cells in suspension

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 100 mM glycine in PBS)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media. Resuspend the cells in cold PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Prepare Labeling Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.

-

Labeling Reaction: Add the labeling reagent to the cell suspension to a final concentration of 0.1-1 mM.

-

Incubation: Incubate the cells for 30 minutes at 4°C with gentle mixing to prevent cell settling.

-

Quenching: Stop the reaction by adding the quenching buffer and incubating for 10 minutes at 4°C.

-

Washing: Wash the cells three times with cold PBS to remove unreacted dye and byproducts. The labeled cells are now ready for downstream applications such as flow cytometry or fluorescence microscopy.

Visualizations

The following diagrams illustrate the chemical reaction, a typical experimental workflow, and a decision-making process for handling spills.

References

- 1. goldbio.com [goldbio.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. biosynth.com [biosynth.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 7. uml.edu [uml.edu]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. Dye Waste Treatment [mdpi.com]

- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with Bis-(N,N'-PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with Bis-(N,N'-PEG4-NHS ester)-Cy5, a fluorescent dye that emits in the far-red spectrum. The N-hydroxysuccinimide (NHS) ester functional groups of this reagent readily react with primary amines (e.g., lysine (B10760008) residues) on the antibody to form stable amide bonds.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the dye, which can help to reduce aggregation of the conjugated antibody. This protocol details the materials, reagents, and a step-by-step procedure for efficient and reproducible antibody conjugation, purification, and characterization. Additionally, it provides an example of a downstream application in immunofluorescence for visualizing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound dye and the antibody conjugation process.

Table 1: Spectral Properties of Cy5

| Property | Value | Unit |

| Excitation Maximum (λex) | ~649 - 651 | nm |

| Emission Maximum (λem) | ~666 - 670 | nm |

| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.2 - 0.27 | - |

| Recommended Laser Lines | 633, 647 | nm |

Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.[2]

Table 2: Recommended Parameters for Antibody Conjugation

| Parameter | Recommended Value |

| Antibody Concentration | 2 - 10 mg/mL |

| Molar Ratio of Dye to Antibody | 5:1 to 20:1 |

| Optimal Degree of Labeling (DOL) | 2 - 7 |

| Typical Antibody Recovery (SEC) | 70% - 90% |

Experimental Protocols

Antibody and Reagent Preparation

1.1. Antibody Preparation:

-

The antibody to be labeled should be purified and in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.

-

Buffers containing primary amines like Tris or glycine (B1666218) are incompatible with NHS ester reactions and must be removed.[3] Buffer exchange can be performed using dialysis or desalting columns.

-

The antibody concentration should be between 2-10 mg/mL for optimal labeling.[3]

1.2. Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]

-

This stock solution should be used immediately.

Antibody Conjugation Procedure

2.1. Reaction Setup:

-

Adjust the pH of the antibody solution to 8.0-9.0 using a reaction buffer such as 1 M sodium bicarbonate. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of the antibody solution.

-

Calculate the volume of the 10 mM Cy5 stock solution needed to achieve the desired molar ratio of dye to antibody (a 10:1 to 20:1 ratio is a good starting point).

-

Add the calculated volume of the Cy5 stock solution to the antibody solution while gently vortexing.

2.2. Incubation:

-

Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[4]

2.3. Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent can be added. Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[4]

Purification of the Cy5-Conjugated Antibody

The unreacted dye must be removed from the conjugated antibody. Size-exclusion chromatography (SEC) using a desalting column is a common and effective method.[2]

-

Equilibrate the desalting column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Collect the fractions containing the purified antibody-dye conjugate. The colored conjugate will elute first, followed by the smaller, unreacted dye molecules.

Characterization of the Conjugate

4.1. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

-

Concentration of Antibody (M) = [A280 - (A650 × Correction Factor)] / ε_antibody

-

Concentration of Cy5 (M) = A650 / ε_Cy5

-

Note: The correction factor for Cy5 at 280 nm is typically around 0.05. The molar extinction coefficient (ε) for a typical IgG antibody at 280 nm is ~210,000 M⁻¹cm⁻¹ and for Cy5 at 650 nm is ~250,000 M⁻¹cm⁻¹.

-

-

Calculate the DOL:

-

DOL = [Concentration of Cy5] / [Concentration of Antibody]

-

An optimal DOL is typically between 2 and 7.

-

Application Example: Immunofluorescence of EGFR Signaling Pathway

Cy5-conjugated antibodies are widely used in immunofluorescence to visualize the localization of specific proteins within cells. The following is a generalized protocol for staining the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling.

Protocol: Immunofluorescence Staining of EGFR

-

Cell Culture and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular epitopes).

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for EGFR (unconjugated) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with the Cy5-conjugated secondary antibody (in this case, an anti-species antibody corresponding to the primary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

-

Visualizations

Caption: Experimental workflow for antibody conjugation.

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Bis-(N,N'-PEG4-NHS ester)-Cy5 Labeling of Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[][2][3] Cyanine 5 (Cy5), a bright and photostable fluorophore that emits in the far-red spectrum, is a popular choice for labeling oligonucleotides used in a variety of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET), and quantitative PCR (qPCR).[3][4] This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Bis-(N,N'-PEG4-NHS ester)-Cy5.

The labeling chemistry is based on the reaction of an N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine.[5] The amine group, typically introduced at the 5' or 3' terminus of the oligonucleotide during synthesis, acts as a nucleophile, attacking the carbonyl of the NHS ester.[5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) between the Cy5 dye and the NHS ester can improve the solubility of the dye-oligonucleotide conjugate and reduce steric hindrance, potentially enhancing hybridization efficiency.

Experimental Workflow

The overall workflow for labeling amine-modified oligonucleotides with this compound involves the dissolution of the oligonucleotide and the dye, the labeling reaction, and subsequent purification of the labeled product.

Caption: Experimental workflow for Cy5 oligonucleotide labeling.

Detailed Experimental Protocols

Materials and Reagents

-

Amine-modified oligonucleotide (lyophilized)

-

This compound (stored desiccated at -20°C, protected from light)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.[6][7]

-

Nuclease-free water

-

Purification reagents (dependent on the chosen method):

-

Ethanol Precipitation: 3 M sodium acetate (B1210297) (pH 5.2), 100% ethanol, 70% ethanol[6][7]

-

HPLC Purification: Acetonitrile (B52724) (HPLC grade), 0.1 M Triethylammonium acetate (TEAA) buffer[6][8]

-

Protocol 1: Labeling Reaction

-

Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[6] Vortex and briefly centrifuge to ensure the oligonucleotide is fully dissolved.

-

Dye Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF immediately before use.[6] Vortex until the dye is completely dissolved. This solution is sensitive to moisture and should be used promptly.[6]

-

Reaction Setup: In a microcentrifuge tube protected from light (e.g., wrapped in aluminum foil), combine the amine-modified oligonucleotide solution with a 5-10 fold molar excess of the dissolved Cy5 NHS ester.[5] Gently vortex the reaction mixture.

-

Incubation: Incubate the reaction at room temperature (~25°C) for 1-3 hours.[6] Longer incubation times (e.g., overnight) may improve labeling efficiency but can also increase the hydrolysis of the NHS ester.[6][9]

Protocol 2: Purification of Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications and lead to a low signal-to-noise ratio.[10] Two common methods for purification are ethanol precipitation and High-Performance Liquid Chromatography (HPLC).

Method A: Ethanol Precipitation

This method is relatively quick but may not remove all of the free dye.

-

To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

-

Add 3 volumes of cold 100% ethanol.

-

Mix thoroughly and incubate at -20°C for at least 30 minutes.[7]

-

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[7]

-

Carefully decant the supernatant, which contains the unreacted dye.

-

Wash the pellet with 70% cold ethanol and centrifuge again.

-

Repeat the wash step.

-

Air-dry the pellet briefly to remove residual ethanol. Do not over-dry, as this can make the pellet difficult to redissolve.[7]

-

Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer at pH 7.0 for Cy5-labeled oligos).[11]

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a higher purity product by separating the labeled oligonucleotide from both the unreacted dye and any unlabeled oligonucleotide.[8][11]

-

Dilute the reaction mixture with an appropriate aqueous buffer (e.g., 0.1 M TEAA).

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the products using a gradient of acetonitrile in 0.1 M TEAA buffer. A typical gradient might be a linear increase from 5% to 65% acetonitrile over 30 minutes.[8]

-

Monitor the elution profile by measuring the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye).[6]

-

The desired product will be the peak that shows absorbance at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and the free dye will absorb at ~650 nm.

-

Collect the fractions containing the purified labeled oligonucleotide.

-

Lyophilize the collected fractions to obtain the final product.

Data Presentation and Quality Control

After purification, it is essential to quantify the concentration of the labeled oligonucleotide and determine the labeling efficiency. This is typically done by UV-Vis spectrophotometry.

Table 1: Spectroscopic Properties of Oligonucleotides and Cy5

| Molecule | Molar Extinction Coefficient (ε) at λmax | Absorbance Maximum (λmax) | Correction Factor at 260 nm |

| DNA (single-stranded) | Varies with sequence | 260 nm | N/A |

| This compound | ~250,000 M⁻¹cm⁻¹ | ~650 nm | ~0.05 |

Calculations for Concentration and Labeling Efficiency:

-

Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~650 nm (A₆₅₀).

-

Calculate the concentration of the Cy5 dye: [Cy5] (M) = A₆₅₀ / ε_Cy5

-